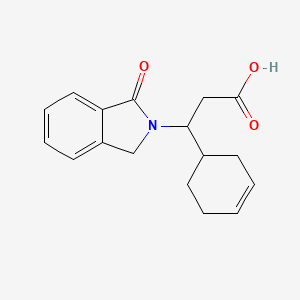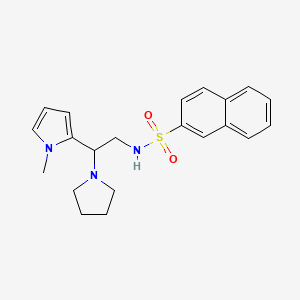
3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile” is a chemical compound with the CAS Number: 879361-52-1 . It has a molecular weight of 279.32 . The IUPAC name for this compound is 4- (4-oxo-2-sulfanyl-3 (4H)-quinazolinyl)benzonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H9N3OS/c16-9-10-5-7-11 (8-6-10)18-14 (19)12-3-1-2-4-13 (12)17-15 (18)20/h1-8H, (H,17,20) . This code provides a textual representation of the molecular structure.Wissenschaftliche Forschungsanwendungen
Intramolecular Cycloaddition Reactions
Research on ortho-(Phenylpropioloxy)benzonitrile sulphide, a compound with structural similarities, has revealed its potential in forming chromenoisothiazoles through intramolecular 1,3-dipolar cycloaddition reactions. This process highlights the compound's utility in synthesizing complex heterocyclic structures, which could be of significant interest in developing pharmacologically active molecules (Brownsort, Paton, & Sutherland, 1985).
Spirocyclic 3-Oxazolines Synthesis
Another study demonstrated the formation of spirocyclic 3-oxazolines through 1,3-dipolar cycloaddition of benzonitrilio-2-propanide and 1,4-quinones. This reaction pathway suggests the compound's role in generating spirocyclic structures, which are often found in bioactive molecules and could offer avenues for developing new therapeutic agents (Stegmann, Uebelhart, & Heimgartner, 1983).
Unsymmetrical Hantzsch Reaction Optimization
The optimization of an unsymmetrical Hantzsch reaction for manufacturing a potassium-channel opener indicates the broader chemical synthesis applications of related quinazolinyl compounds. Such studies are essential for pharmaceutical manufacturing processes, underscoring the compound's relevance in drug development (Hopes, Parker, & Patel, 2006).
Antimicrobial Agent Development
Quinazoline derivatives have been synthesized and screened for their antimicrobial properties, showing promise as potential therapeutic agents. This research suggests that related compounds, including the one , could be valuable in developing new antimicrobial drugs, further emphasizing their significance in medical research (Desai, Shihora, & Moradia, 2007).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile involves the condensation of 2-amino-4-(4-cyanophenyl)thiophen-3(2H)-one with 2-chloro-3-formylquinazolin-4(3H)-one, followed by reduction and cyclization reactions.", "Starting Materials": [ "2-amino-4-(4-cyanophenyl)thiophen-3(2H)-one", "2-chloro-3-formylquinazolin-4(3H)-one", "Sodium borohydride", "Acetic acid", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-cyanophenyl)thiophen-3(2H)-one with 2-chloro-3-formylquinazolin-4(3H)-one in acetic acid and ethanol to form 3-(4-cyanophenyl)-2-(quinazolin-4-ylamino)thiophene-4-carbaldehyde", "Step 2: Reduction of the aldehyde group using sodium borohydride in ethanol to form 3-(4-cyanophenyl)-2-(quinazolin-4-ylamino)thiophene-4-carbinol", "Step 3: Cyclization of the carbinol group using sodium hydroxide in water to form 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile", "Step 4: Acidification of the reaction mixture using hydrochloric acid to obtain the final product" ] } | |
CAS-Nummer |
1031660-55-5 |
Molekularformel |
C15H9N3OS |
Molekulargewicht |
279.32 |
IUPAC-Name |
3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzonitrile |
InChI |
InChI=1S/C15H9N3OS/c16-9-10-4-3-5-11(8-10)18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8H,(H,17,20) |
InChI-Schlüssel |
IQCGZHPVSUJZBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C#N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



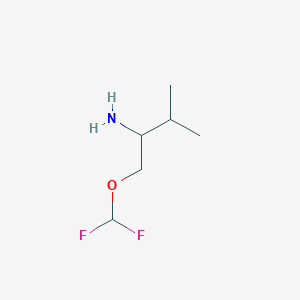
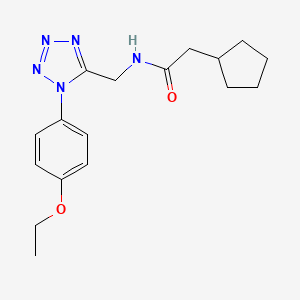

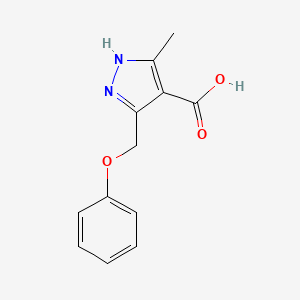
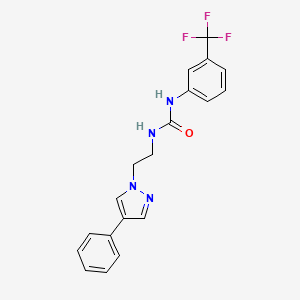




![(3Z)-1-(4-chlorobenzyl)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2553638.png)

